molecular formula C10H10BrClO B14070196 1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one

1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one

Cat. No.: B14070196
M. Wt: 261.54 g/mol
InChI Key: KBLXJUBVNWGVLC-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one is an organic compound with a molecular formula of C10H10BrClO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position, while the propan-2-one moiety is chlorinated at the 3-position

Preparation Methods

The synthesis of 1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one typically involves the following steps:

    Bromination: The starting material, 3-methylacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position of the propan-2-one moiety.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one can be compared with similar compounds such as:

    1-(3-Bromo-5-methylphenyl)pyrrolidine: This compound has a pyrrolidine ring instead of the propan-2-one moiety, leading to different chemical and biological properties.

    2-Bromo-1-(3-bromo-5-methylphenyl)ethanone: This compound has an ethanone moiety instead of the propan-2-one moiety, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

1-(3-bromo-5-methylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO/c1-7-2-8(4-9(11)3-7)5-10(13)6-12/h2-4H,5-6H2,1H3

InChI Key

KBLXJUBVNWGVLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)CC(=O)CCl

Origin of Product

United States

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